2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group, a dioxidotetrahydrothiophenyl group, and a furan-2-ylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2,3-dimethylphenol with an appropriate halogenating agent.
Formation of the Dioxidotetrahydrothiophenyl Intermediate: This intermediate can be prepared by oxidizing tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide.
Formation of the Furan-2-ylmethyl Intermediate: The furan-2-ylmethyl group can be introduced by reacting furfuryl alcohol with an appropriate halogenating agent.
Coupling Reactions: The final compound can be synthesized by coupling the phenoxy, dioxidotetrahydrothiophenyl, and furan-2-ylmethyl intermediates with an acetamide backbone under suitable reaction conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This may include:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and reaction time to maximize yield and purity.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxidotetrahydrothiophenyl group to a tetrahydrothiophenyl group.
Substitution: The phenoxy and furan-2-ylmethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles, electrophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Tetrahydrothiophenyl derivatives.
Substitution Products: Various substituted phenoxy and furan derivatives.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: Studied for its potential use in the development of novel materials with specific properties.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dimethylphenoxy)-N-(tetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)acetamide: Lacks the dioxidotetrahydrothiophenyl group.
2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide: Lacks the furan-2-ylmethyl group.
Uniqueness
The uniqueness of 2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)acetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H23NO5S |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H23NO5S/c1-14-5-3-7-18(15(14)2)25-12-19(21)20(11-17-6-4-9-24-17)16-8-10-26(22,23)13-16/h3-7,9,16H,8,10-13H2,1-2H3 |
InChI Key |
QLMSJKQBBAUUKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3)C |
Origin of Product |
United States |
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